Zeinoxanthin
Overview
Description
Zeinoxanthin is a carotenol, a type of carotenoid, which is a class of naturally occurring pigments found in plants and some microorganisms. It is structurally similar to other carotenoids like zeaxanthin and lutein. This compound is known for its vibrant yellow color and is found in various fruits and vegetables. It plays a crucial role in the photosynthetic process and offers several health benefits due to its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zeinoxanthin can be synthesized through the hydroxylation of α-carotene. The process involves the hydroxylation of the β-ring of α-carotene to produce this compound, followed by the hydroxylation of the ε-ring to yield lutein . The reaction conditions typically involve the use of specific enzymes or chemical catalysts that facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as maize, spinach, and other green leafy vegetables. The extraction methods can be divided into traditional and non-traditional methods. Traditional methods include solvent extraction, centrifugal extraction, and Soxhlet extraction. Non-traditional methods may involve supercritical fluid extraction and other advanced techniques .
Chemical Reactions Analysis
Types of Reactions
Zeinoxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often require specific catalysts and conditions to replace functional groups on the this compound molecule.
Major Products
The major products formed from these reactions include various derivatives of this compound that have enhanced or modified properties for specific applications .
Scientific Research Applications
Zeinoxanthin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying carotenoid reactions and properties.
Biology: Plays a role in the photosynthetic process and is studied for its effects on plant physiology.
Medicine: Investigated for its potential benefits in eye health, particularly in preventing age-related macular degeneration.
Industry: Used as a natural colorant in food and cosmetics, and as an antioxidant in various products
Mechanism of Action
Zeinoxanthin exerts its effects primarily through its antioxidant properties. It can quench free radicals and reduce oxidative stress in cells. The molecular targets include various reactive oxygen species, and the pathways involved are related to the antioxidant defense mechanisms in the body .
Comparison with Similar Compounds
Similar Compounds
Zeaxanthin: Structurally similar but with an additional conjugated double bond, making it a more potent antioxidant.
Lutein: An isomer of zeinoxanthin with similar health benefits but different molecular structure.
β-Cryptoxanthin: Another carotenoid with similar antioxidant properties but different sources and applications
Uniqueness
This compound is unique due to its specific hydroxylation pattern and its role in the photosynthetic process. It also has distinct applications in various industries due to its vibrant color and antioxidant properties .
Properties
IUPAC Name |
(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-26,36-37,41H,15,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-,37+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZANZVJRKXVBH-NHWXEJKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=CCCC2(C)C)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920516 | |
Record name | alpha-Cryptoxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24480-38-4 | |
Record name | α-Cryptoxanthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24480-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Cryptoxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024480384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Cryptoxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZEINOXANTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J02CU7E14H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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